molecular formula C7H10O6 B13801897 5-O-Acetyl-D-ribo-1,4-lactone

5-O-Acetyl-D-ribo-1,4-lactone

Cat. No.: B13801897
M. Wt: 190.15 g/mol
InChI Key: WARRVDGJNZAMDR-HSUXUTPPSA-N
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Description

5-O-Acetyl-D-ribo-1,4-lactone is a carbohydrate-based lactone with the molecular formula C7H10O6 It is a derivative of D-ribono-1,4-lactone, where the hydroxyl group at the 5th position is acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Acetyl-D-ribo-1,4-lactone typically involves the selective acylation of D-ribono-1,4-lactone. One common method is the regioselective enzyme-catalyzed acylation, which ensures high specificity and yield . Another approach involves the use of chemical reagents such as acetic anhydride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes due to their efficiency and environmental friendliness. The use of biocatalysts like Candida antarctica lipase B (CALB) can facilitate the acylation process, producing the desired lactone in high yields .

Chemical Reactions Analysis

Types of Reactions

5-O-Acetyl-D-ribo-1,4-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various acetylated and deacetylated derivatives, as well as other functionalized lactones .

Comparison with Similar Compounds

Similar Compounds

    D-ribono-1,4-lactone: The parent compound without the acetyl group.

    Glucono-1,5-lactone: A similar lactone derived from glucose.

    Galactono-1,4-lactone: A lactone derived from galactose.

Uniqueness

5-O-Acetyl-D-ribo-1,4-lactone is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity. This modification enhances its utility in synthetic chemistry and broadens its range of applications compared to its non-acetylated counterparts .

Properties

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

IUPAC Name

[(2R,3S,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]methyl acetate

InChI

InChI=1S/C7H10O6/c1-3(8)12-2-4-5(9)6(10)7(11)13-4/h4-6,9-10H,2H2,1H3/t4-,5-,6-/m1/s1

InChI Key

WARRVDGJNZAMDR-HSUXUTPPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H](C(=O)O1)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(=O)O1)O)O

Origin of Product

United States

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